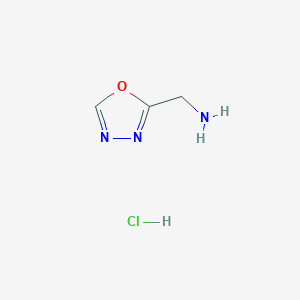

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride

Description

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine salt characterized by a 1,3,4-oxadiazole core substituted with a methylamine group and a 4-tolyl moiety at the 5-position. This compound is synthesized via a polyphosphoric acid (PPA)-mediated condensation of p-toluic hydrazide and glycine, yielding high purity (87%) and crystallinity . Key properties include:

- Melting Point: 174–176°C (DSC)

- Solubility: Insoluble in water and n-hexane; soluble in THF, DMF, methanol, ethanol, and DMSO .

- Spectroscopic Data: UV-Vis absorption maxima at 271–296 nm (solvent-dependent); distinct $^{1}$H-NMR signals for aromatic (δ 8.00, 7.42), methyl (δ 2.39), and methylene (δ 4.05) protons .

The compound is notable for its electronic properties, making it suitable for organic electronics (e.g., OLEDs, solar cells) as an electron-transport material and hole-blocking layer . Its amine functionality allows integration into polymers for tuning dielectric properties or pharmacological applications .

Properties

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYFCZLOJQKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716329-40-7, 1383788-35-9 | |

| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-oxadiazol-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Glycine hydrazide is condensed with a carboxylic acid derivative (e.g., trichloroacetic acid) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via dehydration, forming the oxadiazole ring while retaining the methanamine moiety. Typical conditions involve refluxing in anhydrous ethanol for 8–12 hours, followed by neutralization with sodium bicarbonate.

Example Protocol

- Hydrazide Preparation : Glycine methyl ester is treated with hydrazine hydrate in ethanol to yield glycine hydrazide.

- Cyclization : Glycine hydrazide (0.01 mol) reacts with trichloroacetic acid (0.01 mol) in POCl₃ (1.6 mL) under reflux for 10 hours.

- Purification : The crude product is precipitated with ice-water and recrystallized using ethanol, yielding 65–78% of the oxadiazole intermediate.

- Hydrochloride Formation : The free base is treated with hydrochloric acid in diethyl ether to form the hydrochloride salt.

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 65–78% |

| Reaction Time | 8–12 hours |

| Purity | ≥95% (HPLC) |

Advantages : High regioselectivity for the 2-position, compatibility with diverse carboxylic acids.

Ring-Closure Reactions of Thiosemicarbazides

Thiosemicarbazides serve as versatile intermediates for constructing 1,3,4-oxadiazoles. This method is particularly effective for introducing alkylamine substituents.

Synthetic Pathway

- Thiosemicarbazide Synthesis : Methyl isothiocyanate reacts with glycine hydrazide in acetonitrile to form a thiosemicarbazide intermediate.

- Oxidative Cyclization : The intermediate undergoes oxidative ring closure using iodine or hydrogen peroxide, yielding the oxadiazole core.

Optimized Conditions

- Solvent : Acetonitrile or dimethylformamide (DMF)

- Oxidizing Agent : I₂ (2 equiv) in DMF at 80°C for 6 hours.

- Yield : 70–85% after recrystallization.

Critical Considerations :

- Excess oxidant may lead to over-oxidation of the methanamine group.

- Anhydrous conditions are essential to prevent hydrolysis.

Alkylation and Subsequent Cyclization

For substrates requiring specific substitution patterns, pre-functionalization of the oxadiazole ring followed by alkylation is a viable strategy.

Stepwise Procedure

- Oxadiazole Formation : 5-Unsubstituted 1,3,4-oxadiazole is synthesized via cyclocondensation of formic acid hydrazide with formic acid.

- Methanamine Introduction : The oxadiazole is alkylated with chloromethylamine hydrochloride in the presence of potassium carbonate.

- Salt Formation : The product is treated with concentrated HCl to obtain the hydrochloride salt.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxadiazole Synthesis | HCOOH, POCl₃, reflux | 82% |

| Alkylation | ClCH₂NH₂·HCl, K₂CO₃, DMF | 68% |

Limitations : Lower yields in alkylation due to competing side reactions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) have been adopted to enhance reaction efficiency.

Protocol for CFR Utilization

- Continuous Cyclocondensation : Glycine hydrazide and trichloroacetic acid are pumped into a CFR with POCl₃ at 120°C and 15 psi.

- In-Line Neutralization : The effluent is mixed with aqueous NaHCO₃ to neutralize excess POCl₃.

- Crystallization : The product is crystallized in a plug-flow crystallizer, achieving 90% purity in a single pass.

Economic Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/day |

| Production Cost | \$120/kg (raw materials) |

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 65–78 | High | Moderate |

| Thiosemicarbazide | 70–85 | Moderate | High |

| Alkylation | 68 | Low | Low |

| Industrial (CFR) | 90 | Very High | Very High |

Key Findings :

- Cyclocondensation and thiosemicarbazide routes are optimal for laboratory-scale synthesis.

- CFR-based industrial methods achieve superior yields and cost efficiency but require significant capital investment.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

- ¹H NMR : Methanamine protons appear as a singlet at δ 3.8–4.1 ppm.

- IR : N–H stretch (3350 cm⁻¹) and C=N vibration (1620 cm⁻¹) confirm the oxadiazole structure.

Challenges and Mitigation Strategies

Regioselectivity Issues :

Hydrolysis of Hydrochloride Salt :

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A prototype protocol achieves 75% yield in 15 minutes using 300 W irradiation.

Biocatalytic Approaches

Immobilized lipases catalyze the cyclocondensation of ethyl glycinate with hydrazides, offering a solvent-free route with 60% yield.

Chemical Reactions Analysis

Types of Reactions: (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block for synthesizing various heterocyclic compounds and has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It serves as a fundamental building block in the synthesis of diverse heterocyclic compounds.

- Biology The compound is actively investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential drug candidate because of its ability to interact with biological targets.

- Industry The compound is used in the development of advanced materials, such as electroluminescent and electron-transport materials.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation This compound can be oxidized to form different oxadiazole derivatives.

- Reduction Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Other Oxadiazole Derivatives Applications

Other oxadiazole derivatives also have various applications :

- Inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE) are used to treat dementias and myasthenia gravis .

- 1,3,4-Oxadiazoles are used in medicinal chemistry as a potent pharmaceutical scaffold .

- Alkyl and aryl azo derivatives of 1,3,4-oxadiazoles have been developed and screened for their antimicrobial, anticancer, and in vitro antioxidant properties .

Mechanism of Action

The mechanism of action of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-tolyl group in the target compound enhances thermal stability (mp ~175°C) compared to ethyl or phenyl substituents, which may lower melting points due to reduced crystallinity .

- Synthesis Efficiency : The PPA route is favored for scalability and purity, whereas Boc-protection methods (e.g., for N-methyl derivatives) require additional steps .

Physicochemical Properties

Notes:

- The hydrochloride salt form improves aqueous solubility compared to free bases, critical for pharmaceutical formulations .

- Substituents like ethylthio (in ) may introduce redox-active sites, expanding applications in catalysis or sensors.

Research Findings and Trends

- Thermal Stability : Oxadiazoles with aromatic substituents (e.g., 4-tolyl) decompose above 300°C, outperforming aliphatic analogs in high-temperature applications .

- Synthetic Innovation: Recent methods focus on green chemistry (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields .

- Drug Development : N-Methyl and cyclopropyl derivatives are under investigation as kinase inhibitors and antimicrobial agents .

Biological Activity

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is a compound within the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The oxadiazole ring structure is characterized by its unique nitrogen-containing heterocycle, which contributes to the biological activity of its derivatives. The synthesis of this compound typically involves cyclization reactions of appropriate hydrazides with carbonyl compounds or other precursors under acidic or basic conditions .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

- Antibacterial Effects : Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like amoxicillin .

- Antifungal and Antitubercular Activity : Compounds have also shown promising antifungal effects against pathogens like Candida albicans and antitubercular activity against Mycobacterium tuberculosis. Notably, some derivatives were effective in inhibiting the enoyl reductase enzyme crucial for mycolic acid biosynthesis in mycobacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Inhibition of Cancer Cell Proliferation : Compounds derived from oxadiazoles have been shown to inhibit cell proliferation in various cancer cell lines including breast (MCF-7) and colon (HCT-116) cancer. For instance, specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil and Tamoxifen .

- Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase and histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Oxadiazole derivatives also exhibit anti-inflammatory properties. Some studies report that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride?

- Methodological Answer : A common approach involves polyphosphoric acid (PPA)-mediated cyclocondensation. For example, derivatives like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine are synthesized by heating a mixture of substituted hydrazines and carboxylic acid derivatives (e.g., glycine) at 120°C for 2 hours, followed by 160°C for 12 hours. Post-reaction neutralization with NaHCO₃ and purification via recrystallization yields the product (87% yield). Adjusting substituents on the hydrazine precursor can tailor the oxadiazole core .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.42–8.00 ppm) and methyl/methylene groups (δ 2.39–4.05 ppm). The oxadiazole ring carbons appear at 161.98–164.32 ppm .

- LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 179.025 for related analogs) and purity .

- FTIR : Peaks at 3200–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C-O of oxadiazole) validate functional groups .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer : The compound is typically insoluble in water and nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO, THF, and alcohols. Stability tests indicate degradation under strong oxidizing conditions; storage in airtight glass containers at RT in dark, dry environments is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Catalyst Selection : Use of Hunig’s base (N,N-diisopropylethylamine) in coupling reactions improves nucleophilic substitution efficiency, as seen in patent-derived syntheses .

- Temperature Control : Gradual heating (e.g., 120°C → 160°C) minimizes side reactions during cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups.

- Isotopic Labeling : For ambiguous peaks, synthesize deuterated analogs (e.g., CD₃-substituted) to track signal shifts.

- X-ray Crystallography : Resolve stereochemical uncertainties by obtaining single-crystal structures .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats. Use fume hoods to prevent inhalation .

- Spill Management : Neutralize acidic residues with NaHCO₃ and collect spills using inert absorbents (e.g., vermiculite) .

- Waste Disposal : Follow EPA guidelines for halogenated waste, incinerating at >1000°C with scrubbers to minimize HCl emissions .

Q. How does the oxadiazole ring influence reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The oxadiazole’s electron-deficient nature directs electrophiles to the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives.

- Nucleophilic Attack : Amine groups (e.g., methanamine) undergo Schiff base formation with aldehydes, enabling conjugation to polymers or biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.